Cas no 1369833-16-8 (4-Bromo-2-(cyclohexyloxy)-1-methylbenzene)
4-Bromo-2-(cyclohexyloxy)-1-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-3-cyclohexyloxy-4-methylbenzene
- 4-bromo-2-(cyclohexyloxy)-1-methylbenzene
- 4-Bromo-2-(cyclohexyloxy)-1-methylbenzene
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- MDL: MFCD21606717
- Inchi: 1S/C13H17BrO/c1-10-7-8-11(14)9-13(10)15-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3
- InChI Key: XVIFQFFRKJATPE-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C)=C(C=1)OC1CCCCC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 189
- XLogP3: 4.8
- Topological Polar Surface Area: 9.2
4-Bromo-2-(cyclohexyloxy)-1-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB574253-250 mg |
1-Bromo-3-cyclohexyloxy-4-methylbenzene; . |
1369833-16-8 | 250MG |
€279.00 | 2023-04-13 | ||
| abcr | AB574253-1 g |
1-Bromo-3-cyclohexyloxy-4-methylbenzene; . |
1369833-16-8 | 1g |
€622.40 | 2023-04-13 | ||
| abcr | AB574253-250mg |
1-Bromo-3-cyclohexyloxy-4-methylbenzene; . |
1369833-16-8 | 250mg |
€377.40 | 2025-04-21 | ||
| abcr | AB574253-1g |
1-Bromo-3-cyclohexyloxy-4-methylbenzene; . |
1369833-16-8 | 1g |
€701.20 | 2025-04-21 | ||
| Ambeed | A1634222-1g |
4-Bromo-2-(cyclohexyloxy)-1-methylbenzene |
1369833-16-8 | 98% | 1g |
$752.0 | 2024-04-24 | |
| abcr | AB574253-5g |
1-Bromo-3-cyclohexyloxy-4-methylbenzene; . |
1369833-16-8 | 5g |
€2368.50 | 2025-04-21 | ||
| Aaron | AR021QC4-250mg |
1-Bromo-3-cyclohexyloxy-4-methylbenzene |
1369833-16-8 | 95% | 250mg |
$512.00 | 2025-02-12 | |
| Aaron | AR021QC4-500mg |
1-Bromo-3-cyclohexyloxy-4-methylbenzene |
1369833-16-8 | 95% | 500mg |
$581.00 | 2025-02-12 | |
| Aaron | AR021QC4-1g |
1-Bromo-3-cyclohexyloxy-4-methylbenzene |
1369833-16-8 | 1g |
$752.00 | 2023-12-16 |
4-Bromo-2-(cyclohexyloxy)-1-methylbenzene Suppliers
4-Bromo-2-(cyclohexyloxy)-1-methylbenzene Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 4-Bromo-2-(cyclohexyloxy)-1-methylbenzene
Introduction to 4-Bromo-2-(cyclohexyloxy)-1-methylbenzene (CAS No. 1369833-16-8)
4-Bromo-2-(cyclohexyloxy)-1-methylbenzene, identified by its Chemical Abstracts Service (CAS) number 1369833-16-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a brominated aromatic ring substituted with a cyclohexyloxy group and a methyl group, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry.
The structural composition of 4-Bromo-2-(cyclohexyloxy)-1-methylbenzene makes it a valuable intermediate in the synthesis of more complex molecules. The presence of a bromine atom at the para position relative to the cyclohexyloxy substituent enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many pharmacologically active agents.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The benzene core of 4-Bromo-2-(cyclohexyloxy)-1-methylbenzene serves as an excellent scaffold for designing molecules that interact with biological targets. For instance, modifications at the 2-position and 4-position can introduce pharmacophores that modulate receptor binding affinity, making this compound a candidate for drug discovery programs targeting neurological disorders, inflammatory diseases, and even oncological conditions.
One of the most compelling aspects of 4-Bromo-2-(cyclohexyloxy)-1-methylbenzene is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By leveraging the bromine atom for palladium-catalyzed cross-coupling reactions, researchers can append specific groups that mimic natural substrates or interfere with kinase activity. Preliminary studies have demonstrated that derivatives of this compound exhibit inhibitory effects on certain kinases, warranting further investigation into their potential as lead compounds.
The cyclohexyloxy group in 4-Bromo-2-(cyclohexyloxy)-1-methylbenzene also contributes to the compound's pharmacokinetic properties. This bulky alkoxy substituent can influence solubility, metabolic stability, and membrane permeability—key factors in drug development. By optimizing the size and electronic properties of this group, chemists can fine-tune the bioavailability and therapeutic window of resulting drug candidates.
Advances in computational chemistry have further accelerated the exploration of 4-Bromo-2-(cyclohexyloxy)-1-methylbenzene's potential. Molecular modeling techniques allow researchers to predict how modifications to this scaffold might affect binding affinity and selectivity. Such predictions are invaluable in guiding synthetic efforts and reducing the time required to identify promising candidates for experimental validation.
Recent publications highlight the utility of 4-Bromo-2-(cyclohexyloxy)-1-methylbenzene in designing molecules with antimicrobial properties. The combination of bromine and cyclohexyloxy groups creates a framework that can interact with bacterial enzymes or cell membranes, disrupting essential biological processes. In an era where antibiotic resistance is becoming increasingly prevalent, compounds derived from this scaffold offer a fresh perspective on combating microbial infections.
The versatility of 4-Bromo-2-(cyclohexyloxy)-1-methylbenzene extends beyond its role as a synthetic intermediate. It serves as a building block for exploring novel chemical space, enabling chemists to design molecules with tailored properties for specific applications. Whether it's developing new drugs or creating advanced materials, this compound exemplifies the importance of well-designed molecular architectures in driving innovation.
In conclusion,4-Bromo-2-(cyclohexyloxy)-1-methylbenzene (CAS No. 1369833-16-8) is a multifaceted compound with significant implications for both academic research and industrial applications. Its unique structural features make it an attractive candidate for further exploration in medicinal chemistry, materials science, and beyond. As research continues to uncover new possibilities, this molecule is poised to play an integral role in shaping the future of chemical innovation.
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